molecular formula C16H23N3O B10945525 N~4~-(2-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide

N~4~-(2-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10945525
M. Wt: 273.37 g/mol
InChI Key: DIURWHZLQCCJAQ-UHFFFAOYSA-N
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Description

N~4~-(2-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that features a unique adamantyl group attached to a pyrazole ring The adamantyl group is known for its bulky and rigid structure, which imparts unique physical and chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the pyrazole derivative with an appropriate amine or amide reagent under suitable conditions.

Industrial Production Methods

Industrial production of N4-(2-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The adamantyl group can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of adamantyl oxides and pyrazole oxides.

    Reduction: Formation of reduced adamantyl derivatives and pyrazole derivatives.

    Substitution: Formation of substituted adamantyl and pyrazole compounds.

Scientific Research Applications

N~4~-(2-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Materials Science: It is used in the development of advanced materials with enhanced thermal and mechanical properties.

    Catalysis: The compound serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and organic transformations.

    Biology: Research is conducted to explore its potential as a bioactive molecule with applications in drug discovery and development.

Mechanism of Action

The mechanism of action of N4-(2-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s binding affinity to target proteins or enzymes, while the pyrazole ring contributes to its biological activity. The compound may inhibit or activate specific pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N~4~-(2-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide: Unique due to the presence of both adamantyl and pyrazole groups.

    Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

    Pyrazole Derivatives: Compounds like celecoxib and rimonabant, which are used as anti-inflammatory and anti-obesity agents, respectively.

Uniqueness

This compound stands out due to the combination of the bulky adamantyl group and the versatile pyrazole ring. This unique structure imparts distinct physical, chemical, and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

N-(2-adamantyl)-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C16H23N3O/c1-2-19-9-14(8-17-19)16(20)18-15-12-4-10-3-11(6-12)7-13(15)5-10/h8-13,15H,2-7H2,1H3,(H,18,20)

InChI Key

DIURWHZLQCCJAQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2C3CC4CC(C3)CC2C4

Origin of Product

United States

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